Methyl 2-phenyl-2-(pyridin-2-yl)acetate is an organic compound characterized by its unique molecular structure and potential applications in pharmaceuticals and chemical synthesis. Its molecular formula is , with a molecular weight of 227.26 g/mol. This compound is classified as an ester and is known for its role as an impurity in various pharmaceutical preparations, particularly in the context of drug development and testing.
The compound can be sourced from specialized chemical suppliers, such as LGC Standards, which provides high-quality reference standards for pharmaceutical testing . It falls under the category of ADHD agents, indicating its relevance in the treatment of attention deficit hyperactivity disorder, although it is primarily recognized as an impurity rather than a primary therapeutic agent.
The synthesis of methyl 2-phenyl-2-(pyridin-2-yl)acetate typically involves several steps, including the reaction between appropriate starting materials under controlled conditions. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized through methods such as:
The synthesis often requires careful control of temperature and reaction time to ensure high yields and purity. For instance, methods involving the use of pyridine derivatives often necessitate specific pH conditions and may involve intermediate steps to yield the desired ester product.
Methyl 2-phenyl-2-(pyridin-2-yl)acetate features a central acetate group bonded to a phenyl group and a pyridine ring. The structural representation can be denoted as follows:
COC(=O)C(c1ccccc1)c2ccccn2InChI=1S/C14H13NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10,13H,1H3The compound's molecular weight is 227.26 g/mol, with precise mass measurements indicating an accurate mass of 227.0946 g/mol .
Methyl 2-phenyl-2-(pyridin-2-yl)acetate can participate in various chemical reactions typical of esters:
The reactivity of this compound largely depends on the stability of the ester bond and the electronic effects imparted by the adjacent aromatic systems.
While specific mechanisms for methyl 2-phenyl-2-(pyridin-2-yl)acetate are not extensively studied, compounds with similar structures often exhibit biological activity through interactions with neurotransmitter systems or by acting as enzyme inhibitors. The presence of both phenyl and pyridine groups suggests potential interactions with biological targets, possibly influencing neurochemical pathways.
The physical properties of methyl 2-phenyl-2-(pyridin-2-yl)acetate include:
Chemical properties include:
Relevant data indicates that it should be stored at low temperatures (around +5°C) to maintain stability .
Methyl 2-phenyl-2-(pyridin-2-yl)acetate finds applications primarily in scientific research and pharmaceutical development:
The hydrogenation of pyridyl rings to piperidines enables access to stereochemically complex analogs. In patented routes, Methyl 2-phenyl-2-(pyridin-2-yl)acetate undergoes catalytic hydrogenation (Pd/C, H₂, 50–60 psi) in methanol at 25–30°C. This yields racemic methyl 2-phenyl-2-(piperidin-2-yl)acetate—a direct precursor to methylphenidate. Critical process parameters include:
Table 2: Hydrogenation Parameters for Pyridine-to-Piperidine Conversion
| Reaction Variable | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst | 10% Pd/C | >95% conversion |
| Pressure | 50–60 psi H₂ | Complete reduction |
| Temperature | 25–30°C | Minimizes byproducts |
| Solvent | Methanol | Homogeneous mixing |
N-(2-phenyl-2-(pyridin-2-yl)acetyl)acetamide derivatives serve as protected forms for selective hydrogenation. Using Pd(OH)₂/C (Pearlman’s catalyst) in acetic acid under 60 psi H₂, pyridyl groups reduce to piperidines while leaving amide bonds intact. Key advantages include:
The acetamide route achieves 85–92% yields with >99% piperidine purity, outperforming direct ester hydrogenation in stereochemical retention [3].
Solvent-free methodologies enable efficient assembly of pyridylacetate precursors. In one approach, aldehydes, 2-aminopyridine, and phenols react at 80°C without solvents to yield 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives—advanced intermediates for ester synthesis. Critical process metrics include:
Alternative routes use Suzuki-Miyaura cross-coupling (e.g., methyl 2-(4-boronophenyl)acetate + 4-bromopyridine) with Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 30 min microwave), yielding biphenyl analogs of the target ester at >70% efficiency [4].
Chiral resolution of racemic 2-phenyl-2-(piperidin-2-yl)acetic acid exploits stereoselective esterification:
Table 3: Stereoselective Processing Conditions for Methylphenidate Intermediates
| Process | Reagents/Conditions | Stereochemical Outcome |
|---|---|---|
| Diastereomer separation | (+)-DPTTA in isopropanol | threo: erythro >20:1 |
| Epimerization | 0.1N KOH in methanol, 65°C | erythro → threo (90%) |
| Esterification | SOCl₂/MeOH, 0°C | >98% yield, ee preserved |
Hydrolysis of Methyl 2-phenyl-2-(pyridin-2-yl)acetate to its carboxylic acid employs:
For scale-up, two-phase hydrolysis (toluene/2N NaOH) with phase-transfer catalysts (Aliquat 336) reduces reaction time to 2 hours at 80°C while eliminating epimerization [3].
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5